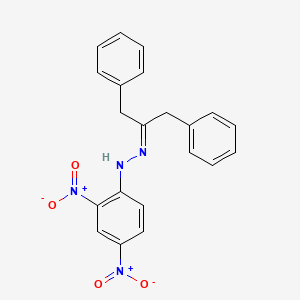
1-(2,4-Dinitrophenyl)-2-(1,3-diphenylpropan-2-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenyl)-2-(1,3-diphenylpropan-2-ylidene)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-(1,3-diphenylpropan-2-ylidene)hydrazine typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out in the presence of an acid or base catalyst under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The process would include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-(1,3-diphenylpropan-2-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: May be used in biochemical assays and as a probe for studying biological processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(1,3-diphenylpropan-2-ylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved would depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications.
1,3-Diphenylpropan-2-one: Another related compound with similar structural features.
Uniqueness
1-(2,4-Dinitrophenyl)-2-(1,3-diphenylpropan-2-ylidene)hydrazine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1555-81-3 |
|---|---|
Molecular Formula |
C21H18N4O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(1,3-diphenylpropan-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C21H18N4O4/c26-24(27)19-11-12-20(21(15-19)25(28)29)23-22-18(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-12,15,23H,13-14H2 |
InChI Key |
SADKVEXCBRVUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
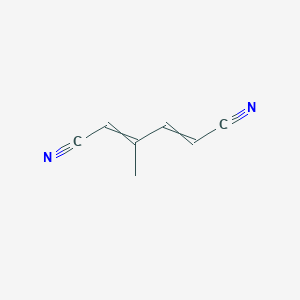
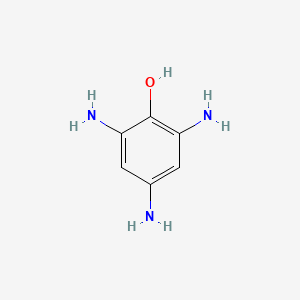
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)
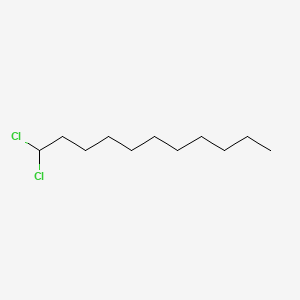
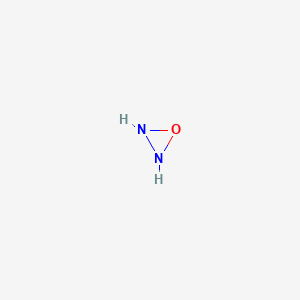
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)


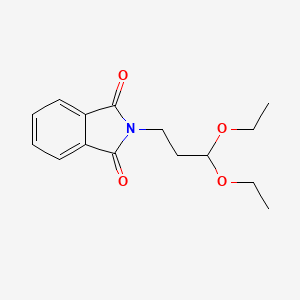
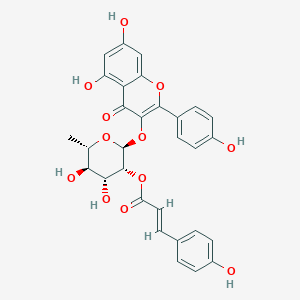
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)

